molecular formula C17H16N2O2S B5650471 N-(6-methoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide

Cat. No. B5650471
M. Wt: 312.4 g/mol
InChI Key: JDUOWTVWTCBWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Benzothiazole derivatives, including N-(6-methoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide, can be synthesized through multiple methods. Common synthetic pathways involve the cyclization of 2-aminothiophenols with various carbonyl compounds. The synthesis aims to introduce substituents at specific positions on the benzothiazole ring to achieve desired chemical properties and biological activities. The importance of the benzothiazole scaffold in medicinal chemistry is highlighted by its versatility and the enhanced activities of its derivatives (Bhat & Belagali, 2020).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including N-(6-methoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide, is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. This core structure contributes to the compound's chemical stability and biological activity. Substituents on the benzothiazole ring, such as the methoxy group at position 6 and the dimethylbenzamide moiety, influence the compound's reactivity and interaction with biological targets (Boča, Jameson, & Linert, 2011).

Chemical Reactions and Properties

N-(6-methoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide participates in various chemical reactions characteristic of benzothiazole derivatives. These reactions include nucleophilic substitution, electrophilic substitution, and coupling reactions, which allow for further modification of the molecule. The chemical properties of these compounds are influenced by the nature and position of substituents on the benzothiazole ring, affecting their pharmacological activities (Chidrawar, 2017).

Physical Properties Analysis

The physical properties of N-(6-methoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide, such as melting point, solubility, and crystalline structure, are critical for its application in pharmaceutical formulations. These properties are determined by the molecular structure and influence the compound's stability, solubility in various solvents, and bioavailability. Adjustments in the substituents can be made to optimize these physical properties for specific applications (Zhilitskaya, Shainyan, & Yarosh, 2021).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives are largely defined by their reactivity towards various chemical agents and conditions. N-(6-methoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide exhibits chemical behaviors typical of benzothiazoles, such as the ability to form complexes with metals, undergo oxidation and reduction reactions, and participate in hydrogen bonding due to functional groups present in its structure. These properties are essential for the compound's activity as a pharmacological agent and its interactions with biological molecules (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-10-4-5-12(8-11(10)2)16(20)19-17-18-14-7-6-13(21-3)9-15(14)22-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUOWTVWTCBWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide

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